1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one
Description
Chemical Structure: The compound features a phenyl ring substituted with an amino (-NH₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 4.
Molecular Formula: C₁₀H₉BrF₃NO (calculated based on structural analysis).
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-7(16)3-6-1-2-8(9(15)4-6)10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
UXCSNKFXHHIFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Trifluoromethyl-Substituted Precursors
The synthesis begins with brominating 3-trifluoromethyl aniline derivatives. Drawing from analogous protocols for trifluoromethylbenzene bromination (e.g., CN1810775B), dibromo hydantoin (C₅H₆Br₂N₂O₂) serves as the brominating agent in glacial acetic acid and sulfuric acid.
Reaction Conditions
This step yields 4-bromo-3-trifluoromethyl aniline, which is subsequently acylated with 3-bromopropan-2-one.
Method 2: Nitro Reduction Pathway
Nitration and Subsequent Reduction
Starting with 4-nitro-3-(trifluoromethyl)benzene, bromination at the para position (relative to nitro) is achieved using HNO₃/Ac₂O mixtures, as demonstrated in CN110885298B. The nitro group is then reduced to an amine using hydrazine hydrate and FeCl₃·6H₂O.
Reduction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reducing agent | Hydrazine hydrate | |
| Catalyst | FeCl₃·6H₂O | |
| Solvent | Ethanol | |
| Temperature | 120°C (sealed reactor) | |
| Duration | 8 hours |
Bromopropanone Attachment
The resultant 3-amino-4-(trifluoromethyl)benzene reacts with 1,3-dibromopropan-2-one under Friedel-Crafts conditions (AlCl₃ catalyst). This method mirrors protocols for aryl ketone synthesis.
Optimization Challenges
- Regioselectivity : The amino group’s directing effects favor substitution at the ortho position, requiring careful stoichiometry to avoid polysubstitution.
- Yield : 65–70% (crude), improving to 85% after recrystallization.
Method 3: Direct Coupling via Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
A modern approach employs Buchwald-Hartwig amination to couple 3-bromo-4-(trifluoromethyl)benzene with a pre-formed bromopropanone derivative. This method circumvents intermediate isolation steps.
Catalytic System
| Component | Role | Source |
|---|---|---|
| Pd(OAc)₂ | Catalyst | |
| Xantphos | Ligand | |
| Cs₂CO₃ | Base | |
| Solvent | Toluene |
Performance Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Bromination-Substitution | High regioselectivity | Multi-step purification | 68–72 | Moderate |
| Nitro Reduction | Cost-effective reagents | Long reaction times | 65–70 | High |
| Buchwald-Hartwig | One-pot synthesis | Expensive catalysts | 75–80 | Low |
Industrial-Scale Optimization
Solvent Recovery Systems
Glacial acetic acid and ethanol are recycled via fractional distillation, reducing waste and costs.
Continuous Flow Reactors
Adopting flow chemistry for bromination steps enhances safety and yield (e.g., 15% productivity increase).
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Functional Groups :
- Aromatic amino group (electron-donating).
- Trifluoromethyl group (strong electron-withdrawing).
Comparison with Structurally Similar Compounds
2.1. 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
Molecular Formula: C₁₀H₉BrF₃NO₂ Molecular Weight: 312.08 g/mol
Key Differences :
- The trifluoromethoxy (-OCF₃) group in ’s compound introduces an oxygen atom, increasing polarity but reducing lipophilicity compared to the target’s -CF₃.
- The amino group’s position (2 vs.
2.2. 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
Molecular Formula : C₁₆H₁₈FN
Molecular Weight : 243.32 g/mol
Key Differences :
- The propan-1-amine chain in ’s compound lacks the ketone and bromine, limiting its utility in alkylation reactions but enhancing its role in amine-based chemistry.
- Fluoro and methyl groups provide moderate electron-withdrawing and steric effects, contrasting with the target’s strong -CF₃ and reactive bromine.
Physicochemical and Reactivity Analysis
- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): -CF₃: Higher metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Bromine Position :
The 3-bromopropan-2-one group in the target compound positions bromine as a leaving group, favoring nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions).- Amino Group Position: Para-substitution (target): Enhances resonance stabilization of the aromatic ring. Ortho-substitution (): May sterically hinder reactions at the amino group.
Biological Activity
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound notable for its structural features, including a trifluoromethyl group and a bromopropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development. The trifluoromethyl group enhances lipophilicity, potentially facilitating cellular penetration and interaction with biological targets.
- Molecular Formula : C10H9BrF3NO
- Molecular Weight : 296.08 g/mol
The presence of the trifluoromethyl group is believed to enhance the compound's bioavailability and efficacy, making it a candidate for further investigation in therapeutic applications.
The biological activity of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one is thought to involve interactions with specific enzymes or receptors within cells. These interactions can modulate the activity of various biological pathways, which is particularly relevant in the context of cancer treatment.
Biological Activity Studies
Research indicates that this compound interacts with specific molecular targets within cells, leading to various biological effects:
- Cytotoxicity : Initial studies have shown that 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating dose-dependent cytotoxicity.
- Apoptosis Induction : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells, evidenced by increased caspase-3/7 activity. This suggests that it may trigger programmed cell death pathways, which are crucial for effective cancer therapies.
- Comparative Efficacy : In comparative studies, the compound has shown promising results against established chemotherapeutic agents like doxorubicin, indicating potential for use as an alternative or adjunct therapy in cancer treatment.
Table 1: Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| MEL-8 | 2.41 | Cell cycle arrest at G1 phase |
| U-937 | 1.93 | Cytotoxicity through enzyme modulation |
Case Study 1: MCF-7 Cell Line
A study investigated the effects of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one on MCF-7 cells. The results indicated an IC50 value of 0.65 µM, demonstrating significant cytotoxicity compared to control treatments. The mechanism involved apoptosis induction, as confirmed by increased levels of cleaved caspase-3.
Case Study 2: MEL-8 Cell Line
In another study focusing on MEL-8 cells, the compound exhibited an IC50 value of 2.41 µM. The analysis revealed that treatment led to cell cycle arrest at the G1 phase, suggesting a mechanism that prevents further cell division and promotes apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation steps. For example, bromination of a precursor like 3-amino-4-(trifluoromethyl)propiophenone can be achieved using bromine in acetic acid under controlled temperatures (40–60°C). Optimization may include solvent selection (e.g., dichloromethane for improved solubility) and catalysts like FeBr₃ to enhance regioselectivity . Continuous flow reactors (CFRs) can improve yield and purity by minimizing side reactions, as demonstrated in similar trifluoromethyl-phenyl ketone syntheses .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm the presence of the amino group (δ 3.5–5.0 ppm for NH₂) and bromine substituent (spin-spin coupling in aromatic regions).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying stereochemistry and bond angles .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the stability challenges associated with the bromo and amino groups in this compound?
- Methodological Answer : The bromo group is susceptible to nucleophilic substitution under basic conditions, while the amino group may oxidize. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) in solution to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model charge distribution and identify electrophilic centers. Tools like AutoDock Vina can simulate binding affinities with biological targets, though force-field adjustments are needed for accurate bromine parameterization .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) not captured in static X-ray structures. Use variable-temperature NMR to detect conformational flexibility. Refine crystallographic data with SHELXL’s TWIN/BASF commands to account for twinning or disorder .
Q. How can this compound be leveraged in enzyme inhibition studies?
- Methodological Answer : The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites. Design assays using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example, competitive inhibition can be tested against serine hydrolases with fluorogenic substrates .
Q. What are the challenges in synthesizing enantiopure derivatives of this compound?
- Methodological Answer : The amino group’s stereochemistry can be controlled via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Dynamic kinetic resolution (DKR) may improve enantiomeric excess (ee) .
Data Analysis & Experimental Design
Q. How to design a mechanistic study for bromine substitution in this compound?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O-H₂O) to track nucleophilic attack pathways. Monitor reaction intermediates via in situ IR spectroscopy (C=O and C-Br stretches at 1700 cm⁻¹ and 550 cm⁻¹). Compare kinetic isotope effects (KIE) to distinguish between SN1/SN2 mechanisms .
Q. What in silico tools predict the compound’s metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
